N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, an ethoxyphenyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” typically involves multiple steps, including the formation of the oxazole ring, the introduction of the ethoxyphenyl group, and the attachment of the dioxidotetrahydrothiophene and methylbenzyl groups. Common reagents used in these reactions include ethyl bromoacetate, sodium hydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-chlorobenzyl)-1,2-oxazole-3-carboxamide
Uniqueness
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-ethoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-10-8-19(9-11-21)23-14-22(25-31-23)24(27)26(20-12-13-32(28,29)16-20)15-18-6-4-17(2)5-7-18/h4-11,14,20H,3,12-13,15-16H2,1-2H3 |
InChI Key |
ZELTZZNGCVTGJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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